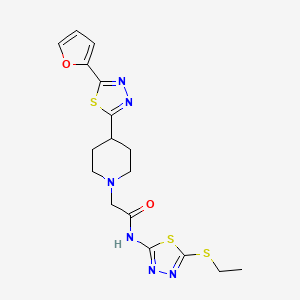
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N6O2S3 and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring system is recognized for its significant pharmacological potential. Compounds containing this moiety exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Anticonvulsant
- Antidiabetic
Recent studies have highlighted that derivatives of this scaffold can inhibit various biological pathways and exhibit low toxicity profiles due to their structural characteristics .
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ampicillin . The presence of the furan and piperidine moieties in the target compound may enhance its interaction with microbial targets.
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. These compounds can inhibit DNA synthesis and impact cell division processes critical in tumorigenesis. For example, certain derivatives have been shown to effectively target HepG2 and A549 cancer cell lines . The proposed mechanisms include inhibition of key kinases involved in cancer progression and interference with RNA synthesis .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Thiadiazole derivatives have demonstrated anti-inflammatory effects by modulating inflammatory mediators and pathways. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can significantly alter activity profiles. For instance:
| Substituent | Biological Activity |
|---|---|
| Ethylthio group | Enhances antimicrobial activity |
| Furan moiety | Potentially increases anticancer effects |
| Piperidine ring | May improve bioavailability and receptor binding |
These modifications highlight the importance of chemical structure in determining the efficacy of the compound .
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Antimicrobial Study : A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Research : A study involving a series of thiadiazole derivatives revealed that modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that structural variations can lead to improved therapeutic agents .
- Anti-inflammatory Evaluation : In vivo models demonstrated that certain thiadiazole derivatives reduced inflammation markers significantly compared to control groups .
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S3/c1-2-26-17-22-21-16(28-17)18-13(24)10-23-7-5-11(6-8-23)14-19-20-15(27-14)12-4-3-9-25-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAHWPANQCVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














